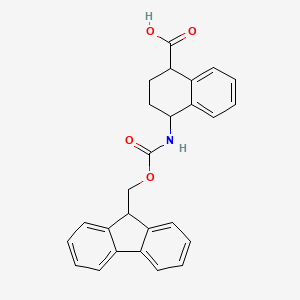
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Vue d'ensemble
Description
“N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid” is a compound that is related to a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids . These compounds are used in peptide synthesis . They are also known to possess a broad spectrum of anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C19H15NO5 . The InChI representation of the molecule is InChI=1S/C19H15NO5/c21-17-9-10-18 (22)20 (17)25-19 (23)24-11-16-14-7-3-1-5-12 (14)13-6-2-4-8-15 (13)16/h1-8,16H,9-11H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role in peptide synthesis. The Fmoc group is removed in a deprotection step, which is crucial to secure a good quality product in Fmoc solid phase peptide synthesis . The removal of the Fmoc group is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its role in peptide synthesis. It is soluble in dimethyl sulfoxide and dimethyl formamide . It is also employed in the synthesis of glycopeptides .Applications De Recherche Scientifique
Peptide Synthesis
This compound is utilized as a coupling agent in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process, which is crucial for forming peptide bonds without unwanted side reactions .
Antibacterial Hydrogels
In biomedical research, this compound has been integrated into supramolecular hydrogels with nano-hydroxyapatite to create materials with antibacterial properties and cytocompatibility. These hydrogels can be used for drug delivery systems and tissue engineering applications .
Enzyme Inhibition
Certain derivatives of this compound have shown potent inhibitory effects against human neutrophil elastase release, which is significant in developing treatments for inflammatory diseases .
Bone Infection Treatment
The compound has been studied for use in treating chronic osteomyelitis, an infection of the bone mainly caused by Staphylococcus aureus. It’s being explored as part of a treatment due to its potential antibacterial properties .
C-H Activation Methodology
This compound has been derived from a C-H Activation methodology developed by researchers, which involves Pd-mediated C-C bond formation. This method is significant in organic synthesis and pharmaceutical research .
COVID-19 Research Support
Products containing this compound have been used to support research on COVID-19, particularly in identifying the virus based on recommendations from health authorities like the CDC .
Orientations Futures
The future directions for this compound are related to its role in peptide synthesis. The Fmoc group, which is used in the synthesis of this compound, allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVWENZFSHWYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)
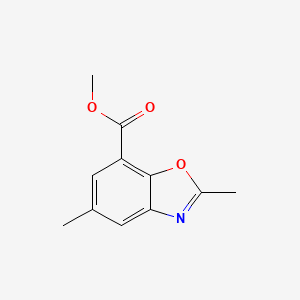
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)
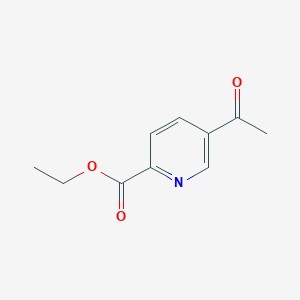
![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
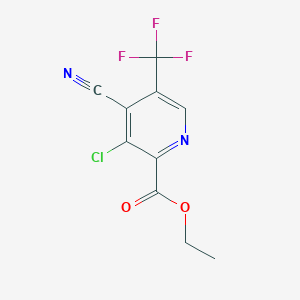
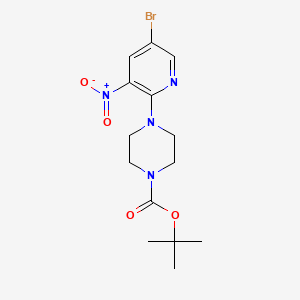
![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)
![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)
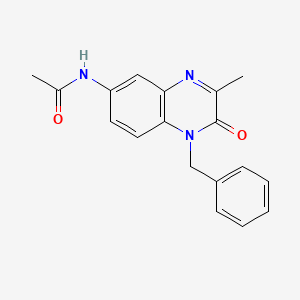
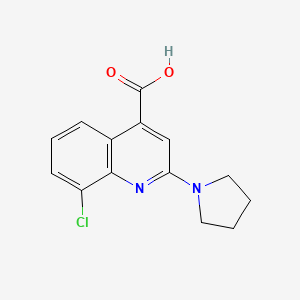
![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)